molecular formula C21H18N4O B2909302 (Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide CAS No. 371776-28-2

(Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

Cat. No. B2909302
CAS RN: 371776-28-2
M. Wt: 342.402
InChI Key: JLARFDGQEHCHEZ-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been widely researched for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is not fully understood. However, it has been suggested that it may exert its pharmacological effects by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide have been extensively studied. It has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and inhibiting the activity of COX-2. It has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been investigated for its potential anticancer activity by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of (Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide for lab experiments include its relatively simple synthesis method, its wide range of pharmacological activities, and its potential applications in the development of new drugs. However, its limitations include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on (Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide. One potential direction is the further investigation of its potential use in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Another direction is the development of new derivatives of (Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide with improved pharmacological properties. Additionally, the potential use of (Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide as a tool for studying various cellular processes and pathways warrants further investigation.

Synthesis Methods

The synthesis of (Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide involves the reaction of 1-phenyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a base, followed by the reaction of the resulting intermediate with ethyl cyanoacetate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

(Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Moreover, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-2-15-8-10-16(11-9-15)20-18(12-17(13-22)21(23)26)14-25(24-20)19-6-4-3-5-7-19/h3-12,14H,2H2,1H3,(H2,23,26)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLARFDGQEHCHEZ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

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